molecular formula C27H25N3O4S3 B11642810 Ethyl 2-({[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate

Ethyl 2-({[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate

Cat. No.: B11642810
M. Wt: 551.7 g/mol
InChI Key: NUQMKHAXOROTPB-UHFFFAOYSA-N
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Description

Ethyl 2-({[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of cyclopenta, thieno, pyrimidin, and thiophene rings, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate involves multiple steps, starting with the preparation of the core cyclopenta[4,5]thieno[2,3-D]pyrimidin structureThe final step involves the esterification of the thiophene carboxylate group with ethyl alcohol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precision and consistency. The process includes rigorous purification steps such as recrystallization and chromatography to achieve high purity levels required for research and application .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 2-({[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-({[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This can result in therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-({[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}amino)-4-(4-methoxyphenyl)-3-thiophenecarboxylate
  • Ethyl 2-({[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}amino)-4-(4-tert-butylphenyl)-3-thiophenecarboxylate

Uniqueness

Ethyl 2-({[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate stands out due to its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C27H25N3O4S3

Molecular Weight

551.7 g/mol

IUPAC Name

ethyl 2-[[2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxylate

InChI

InChI=1S/C27H25N3O4S3/c1-3-13-30-25(32)22-17-11-8-12-19(17)36-24(22)29-27(30)35-15-21(31)28-23-18(26(33)34-4-2)14-20(37-23)16-9-6-5-7-10-16/h3,5-7,9-10,14H,1,4,8,11-13,15H2,2H3,(H,28,31)

InChI Key

NUQMKHAXOROTPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CSC3=NC4=C(C5=C(S4)CCC5)C(=O)N3CC=C

Origin of Product

United States

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